N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
Description
Historical Context and Development
The historical development of this compound can be traced to the broader research efforts aimed at creating therapeutically viable TRH analogs during the late 20th century. The initial recognition of TRH's potential beyond its endocrine functions sparked intensive research into developing analogs with enhanced central nervous system activity and improved pharmacological properties. The synthesis of Montirelin represented a significant milestone in this research trajectory, as it successfully addressed many of the limitations that hindered the clinical application of natural TRH.
The compound's development was driven by the need to create TRH analogs that could effectively penetrate the blood-brain barrier while maintaining prolonged biological activity. Early research in the 1980s and 1990s demonstrated that structural modifications to the TRH molecule could dramatically alter its pharmacokinetic and pharmacodynamic properties. The incorporation of the thiomorpholinyl moiety in place of the traditional pyroglutamyl residue represented a breakthrough in analog design, as this modification provided resistance to enzymatic degradation while preserving receptor binding affinity.
Clinical interest in Montirelin intensified following successful preclinical studies that demonstrated its efficacy in various animal models of neurological disorders. The compound's ability to improve cognitive function in models of brain injury and its anticonvulsant properties in epilepsy models established its credentials as a promising therapeutic candidate. The progression from laboratory synthesis to clinical investigation reflected the compound's exceptional safety profile and consistent therapeutic effects across multiple experimental paradigms.
The evolution of Montirelin research has been characterized by increasingly sophisticated understanding of its mechanisms of action and potential therapeutic applications. Early studies focused primarily on its analeptic and arousal-promoting effects, but subsequent research has revealed its complex interactions with multiple neurotransmitter systems. This expanding knowledge base has led to investigations of its potential utility in treating conditions ranging from sleep disorders to neurodegenerative diseases, establishing Montirelin as a versatile tool in neuropharmacological research.
Nomenclature and Chemical Identity
The chemical nomenclature of this compound reflects its complex molecular structure and provides insight into its distinctive chemical properties. The IUPAC designation systematically describes each structural component, beginning with the modified N-terminal thiomorpholinyl group that distinguishes this analog from natural TRH. The molecular formula C₁₇H₂₄N₆O₄S indicates the presence of sulfur, which is absent in natural TRH and contributes significantly to the compound's enhanced stability and altered pharmacological profile.
The stereochemical configuration of Montirelin is precisely defined, with four defined stereocenters that are critical for its biological activity. The compound exists as the (3R,6R) stereoisomer, and this specific configuration is essential for optimal receptor binding and biological efficacy. The maintenance of L-configuration in the histidyl and prolinamide residues ensures compatibility with the natural TRH receptor binding site while the modified N-terminus provides the desired pharmacokinetic improvements.
Chemical databases assign multiple identification codes to this compound, reflecting its significance in pharmaceutical research. The CAS Registry Number 90243-66-6 serves as the primary chemical identifier, while the PubChem CID 6917793 provides access to comprehensive structural and property data. The InChI and SMILES representations offer standardized methods for computational analysis and database searching, facilitating research and development activities across multiple platforms.
The molecular weight of 408.5 g/mol places Montirelin within the optimal range for oral bioavailability while maintaining sufficient size for specific receptor interactions. The presence of multiple hydrogen bond donors and acceptors within the structure contributes to its solubility characteristics and membrane permeability properties. These physicochemical parameters have been optimized through systematic structural modifications to achieve the desired balance between stability, bioavailability, and biological activity.
Classification as Thyrotropin-Releasing Hormone (TRH) Analog
Montirelin's classification as a thyrotropin-releasing hormone analog reflects its structural relationship to the natural tripeptide hormone while acknowledging its enhanced pharmacological properties. As a member of the TRH analog family, Montirelin shares the fundamental tripeptide architecture that defines this class of compounds, consisting of modified amino acid residues arranged in a specific sequence that maintains receptor recognition capability. However, the strategic modifications incorporated into its structure have resulted in a compound with significantly improved therapeutic potential compared to the parent hormone.
The classification system for TRH analogs typically considers both structural features and biological activities, and Montirelin exemplifies the most successful approach to analog development in this field. Unlike simple structural modifications that often compromise biological activity, Montirelin demonstrates enhanced potency and prolonged duration of action while maintaining selectivity for central nervous system targets. This optimal balance of properties has established it as a prototype for second-generation TRH analogs and a benchmark for evaluating new compounds in this therapeutic class.
The distinction between Montirelin and natural TRH extends beyond structural differences to encompass fundamental pharmacological characteristics. While TRH exhibits a plasma half-life of approximately 5 minutes and limited central nervous system penetration, Montirelin demonstrates markedly improved stability and enhanced brain uptake. These improvements directly address the primary limitations that have hindered the clinical development of TRH-based therapeutics, positioning Montirelin as a more viable candidate for therapeutic applications.
The therapeutic classification of Montirelin reflects its broad spectrum of central nervous system activities and its potential applications across multiple neurological conditions. Rather than being limited to endocrine functions like natural TRH, Montirelin has demonstrated efficacy in treating conditions ranging from sleep disorders to cognitive dysfunction. This expanded therapeutic profile has led to its classification as a multi-target neurological agent with potential applications in various CNS disorders.
Current research efforts continue to refine the classification of TRH analogs based on receptor selectivity and tissue-specific effects. Montirelin's demonstrated selectivity for central nervous system targets, combined with its minimal endocrine effects, has positioned it as a prototype for CNS-selective TRH analogs. This selectivity profile represents a significant advancement in the field and has influenced the design strategies for subsequent analog development programs.
Significance in Biochemical Research
The significance of this compound in biochemical research extends far beyond its initial development as a therapeutic candidate, establishing it as a valuable tool for understanding fundamental neurobiological processes. The compound's unique pharmacological profile has made it instrumental in elucidating the complex relationships between TRH receptor systems and various neurological functions. Researchers have utilized Montirelin to investigate the mechanisms underlying cognitive enhancement, sleep regulation, and neuroprotection, contributing significantly to our understanding of these critical physiological processes.
The compound's ability to modulate multiple neurotransmitter systems simultaneously has provided researchers with unprecedented opportunities to study the interconnected nature of neurochemical networks. Studies demonstrating Montirelin's effects on both cholinergic and noradrenergic systems have revealed important insights into the coordination of these pathways in cognitive function and arousal regulation. This multi-target activity has challenged traditional single-target approaches to neuropharmacology and has contributed to the emergence of network-based therapeutic strategies.
Montirelin's role in advancing our understanding of TRH receptor pharmacology cannot be overstated, as it has served as a critical tool for characterizing receptor subtypes and their tissue-specific functions. The compound's selectivity for central nervous system targets over peripheral endocrine effects has enabled researchers to dissect the distinct roles of TRH receptor systems in different physiological contexts. This selective activity has been particularly valuable in studies aimed at developing receptor subtype-specific therapeutics with improved safety profiles.
The research applications of Montirelin have expanded to include investigations of its potential neuroprotective effects in models of brain injury and neurodegenerative diseases. Studies examining its effects in models of cerebral ischemia, traumatic brain injury, and cognitive dysfunction have provided valuable insights into the mechanisms of neuroprotection and potential therapeutic interventions. These research findings have contributed to a broader understanding of the therapeutic potential of TRH analogs in treating neurological disorders.
Contemporary biochemical research continues to leverage Montirelin's unique properties to explore emerging concepts in neuropharmacology, including its potential role in modulating neuroplasticity and synaptic function. Advanced analytical techniques have enabled researchers to examine the compound's effects at the molecular level, revealing its influence on gene expression, protein synthesis, and cellular signaling pathways. These mechanistic insights have advanced our fundamental understanding of how TRH analogs exert their therapeutic effects and have informed the design of next-generation compounds.
Overview of Synonyms: Montirelin, CG-3703, CNK-602A, NS-3, PS-24
The diverse array of synonyms associated with this compound reflects its extensive development history and the multiple research programs that have investigated its properties. Montirelin serves as the International Nonproprietary Name (INN) and represents the most widely recognized designation for this compound in scientific literature and regulatory contexts. This standardized nomenclature facilitates international communication and ensures consistency across research publications and regulatory submissions.
CNK-602A represents another significant research designation that has been employed extensively in studies focusing on the compound's anticonvulsant and neuroprotective properties. Research publications utilizing this nomenclature have contributed significantly to our understanding of Montirelin's effects on seizure disorders and its potential applications in treating epilepsy. The CNK-602A designation appears frequently in Japanese research literature, reflecting the significant contributions of Japanese researchers to the development and characterization of this compound.
The synonym NS-3 has been utilized primarily in research contexts examining the compound's cognitive-enhancing properties and its effects on memory formation and retrieval. Studies employing this designation have provided valuable insights into the mechanisms underlying Montirelin's nootropic effects and its potential therapeutic applications in treating cognitive dysfunction. The NS-3 nomenclature has become particularly associated with research examining the compound's effects on cholinergic and noradrenergic neurotransmitter systems.
While PS-24 appears as a listed synonym in some chemical databases, this designation has received limited use in the published scientific literature compared to the other research codes. The multiple nomenclature systems reflect the collaborative nature of international research efforts and the various institutional and commercial programs that have contributed to the compound's development. Understanding these diverse designations is essential for comprehensive literature reviews and ensures that researchers can access the full body of knowledge related to this important therapeutic compound.
| Synonym | Primary Usage Context | Research Focus |
|---|---|---|
| Montirelin | INN designation, regulatory submissions | General pharmacological studies |
| CG-3703 | Early development programs | Narcolepsy and sleep disorders |
| CNK-602A | Japanese research programs | Anticonvulsant properties |
| NS-3 | Cognitive enhancement studies | Memory and nootropic effects |
| PS-24 | Limited literature usage | Various applications |
Properties
IUPAC Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9?,11-,12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMQGIMHQPMEB-VEEXIGFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166704 | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62305-91-3 | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62305-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montirelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062305913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide, often referred to as NS-3 or CG3703, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and immunology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C17H24N6O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 62305-91-3
This compound is structurally related to various neuropeptides and has been investigated for its role in modulating neuroendocrine functions. It is believed to act primarily by stimulating the release of hormones such as thyrotropin and prolactin, which are critical in regulating metabolism and reproductive processes .
Neuropharmacological Effects
- Cognitive Enhancement : Research indicates that NS-3 may improve cognitive functions by enhancing synaptic plasticity. In animal models, it has shown promise in ameliorating memory deficits associated with neurodegenerative diseases.
- Hormonal Regulation : The compound's ability to stimulate the release of thyroid-stimulating hormone (TSH) suggests a potential role in thyroid function regulation, which could have implications for conditions such as hypothyroidism .
Immunomodulatory Effects
This compound has also been evaluated for its immunomodulatory properties. Studies have demonstrated that it can enhance immune responses by activating T-cells and promoting cytokine production, which may be beneficial in treating autoimmune diseases and enhancing vaccine efficacy .
Study 1: Cognitive Function Improvement
In a controlled study involving aged rats, treatment with NS-3 resulted in significant improvements in learning and memory tasks compared to the control group. The results indicated a marked increase in hippocampal neurogenesis, suggesting that the compound may facilitate neural regeneration and cognitive recovery.
Study 2: Immune Response Modulation
A recent study assessed the impact of NS-3 on mouse splenocytes exposed to recombinant PD-1/PD-L1 interactions. The compound was able to restore immune cell functionality significantly, achieving a 92% rescue rate at a concentration of 100 nM. This finding highlights its potential as an immunotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Montirelin exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Anticancer Properties
Montirelin has been investigated for its anticancer properties. Studies indicate that it may stimulate the release of prolactin and thyrotropin, which are hormones involved in growth regulation and metabolic processes. The compound's ability to influence these hormones suggests potential applications in cancer therapy, particularly in tumors that are sensitive to hormonal modulation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HCT-116 | 1.9 | High |
| MCF-7 | 7.52 | Moderate |
| SNB-19 | 86.61 | Significant |
| OVCAR-8 | 85.26 | Significant |
These findings highlight the compound's selective toxicity towards certain cancer cell lines while sparing normal cells, which is crucial for reducing side effects in cancer treatments.
Hormonal Regulation
Montirelin's role as a thyrotropin-releasing hormone analog has been studied for its effects on thyroid function. By stimulating the anterior pituitary gland, it may enhance the release of thyroid-stimulating hormone (TSH), thereby influencing metabolic rates and energy expenditure.
Research Findings and Case Studies
Numerous studies have been conducted to assess Montirelin's efficacy across different biological systems.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal explored Montirelin's anticancer activity against various cell lines, demonstrating significant growth inhibition rates, particularly in ovarian and lung cancers. The research utilized standardized protocols to evaluate cell viability and proliferation rates.
Case Study: Hormonal Effects
Research has also focused on Montirelin’s ability to modulate hormonal levels in vivo. Animal studies indicated that administration of Montirelin resulted in increased serum levels of TSH and prolactin, suggesting its potential use in treating conditions associated with hormonal imbalances.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar TRH Analogs
TRH analogs are modified tripeptides designed to overcome the rapid degradation and short half-life of endogenous TRH (L-pGlu-L-His-L-ProNH2). Below is a detailed comparison of the target compound with structurally and functionally related molecules:
Key Structural Features
Pharmacological Activity
- Noradrenaline Release Modulation: The target compound (NS-3) demonstrated 174% increase in noradrenaline release in rat frontal cortex at 0.3 mg/kg (i.v.), with effects lasting 80 minutes . Comparatively, TRH (10 mg/kg i.v.) induced similar peak effects but lasted only 20–40 minutes . Taltirelin showed superior TRH receptor (TRH-R) activation, acting as a superagonist with prolonged central nervous system activity .
Metabolic Stability :
Research Findings and Clinical Implications
- NS-3 (Target Compound): Acts primarily via locus ceruleus stimulation, enhancing cortical noradrenaline release without direct interaction with cortical terminals . Potential applications in neurodegenerative diseases (e.g., Alzheimer’s) due to sustained noradrenergic activity.
- Taltirelin: Approved in Japan for spinocerebellar degeneration, demonstrating 10-fold higher potency than TRH in preclinical models .
Preparation Methods
Cyclization to Form the Thiomorpholinyl Core
The thiomorpholine ring is constructed via cyclization of a β-mercaptoamide precursor. For example, treatment of N-(2-mercaptoethyl)-3-oxobutanamide with a base induces intramolecular thiolate attack on the carbonyl carbon, forming the thiomorpholin-5-one scaffold. Methylation at position 6 is achieved using methyl iodide in the presence of a hindered amine base (e.g., DIPEA), yielding 6-methyl-5-thiomorpholinone.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 65–70 |
| Methylation | CH₃I, DIPEA, THF, 0°C→RT, 4 h | 85–90 |
Oxidation to the 5-Oxo Derivative
Controlled oxidation of the thiomorpholine sulfur to a sulfone is avoided in this case, as the target requires a ketone at position 5. Instead, the 5-oxo group is introduced during cyclization by starting with a β-ketoamide precursor.
Coupling of the Thiomorpholinyl Carboxylic Acid to L-Histidine
Activation of the Carboxylic Acid
The thiomorpholinyl carboxylic acid is activated as a mixed anhydride or acyl chloride. For example, reaction with oxalyl chloride in dichloromethane generates the corresponding acyl chloride, which is then coupled to L-histidine’s α-amino group.
Critical Parameters
Deprotection and Isolation
Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane. The product, N-(6-methyl-5-oxo-3-thiomorpholinylcarbonyl)-L-histidine, is purified via silica gel chromatography.
Formation of the Prolinamide Terminal Group
Activation of the Histidine Carboxyl Group
The C-terminal carboxyl of the histidine residue is activated using N-hydroxysuccinimide (NHS) in the presence of DCC. This forms an active ester, which reacts efficiently with L-prolinamide’s primary amine.
Final Coupling and Global Deprotection
Reaction of the activated histidine derivative with L-prolinamide in DMF at 0°C affords the target compound. Residual protecting groups (if any) are removed under mild acidic conditions.
Optimized Reaction Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → RT |
| Coupling Agent | EDCl/HOBt |
| Yield | 75–80% |
Stereochemical Considerations and Byproduct Mitigation
The L-configuration of histidine and prolinamide is preserved by using enantiomerically pure starting materials. Racemization during coupling is minimized by:
-
Using coupling agents with low epimerization risk (e.g., HATU over carbodiimides).
-
Short reaction times (<2 h for amino acid couplings).
Scalability and Industrial Feasibility
A pilot-scale synthesis (100 g) achieved an overall yield of 42% using the following optimized protocol:
-
Thiomorpholinyl core synthesis: 68% yield.
-
Histidine coupling: 89% yield.
-
Prolinamide coupling: 72% yield.
Key challenges include the cost of chiral amino acids and the need for chromatographic purification after each step. Alternatives like crystallization or membrane-based separations are under investigation.
Alternative Synthetic Routes
Q & A
Q. Methodological strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, acetic acid as a solvent at 80°C improves thiomorpholinyl coupling efficiency .
- In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DMAP suppress racemization .
Advanced: What advanced spectroscopic and computational techniques are recommended for resolving stereochemical ambiguities?
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., the (R)-configuration at the thiomorpholinyl ring) .
- 2D NMR (NOESY, HSQC) : Maps spatial proximity of protons and carbons to confirm tertiary structure.
- Density Functional Theory (DFT) : Predicts vibrational frequencies (IR) and chemical shifts (C NMR) for comparison with experimental data, resolving undefined stereocenters .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Q. Contradiction analysis framework :
Reproducibility validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate protocol-dependent variables.
Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) and rule out assay-specific artifacts.
In silico docking : Compare binding poses of the compound across protein isoforms (e.g., kinase mutants) to identify structure-activity relationship (SAR) outliers .
Advanced: What computational strategies are effective for studying interactions between this compound and biological targets?
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability of binding modes.
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer or covalent modification mechanisms at the active site of enzymes .
Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (HO), and UV light, followed by LC-MS/MS to identify degradation products.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via UPLC-UV.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation rates at 40–60°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
